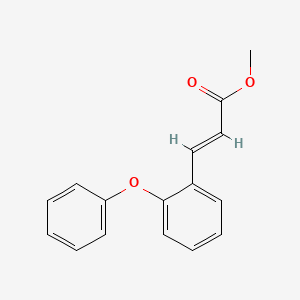
Methyl 2-Phenoxycinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-Phenoxycinnamate is an organic compound belonging to the cinnamate family It is characterized by a cinnamoyl group attached to a phenoxy group through a methyl ester linkage
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-Phenoxycinnamate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxycinnamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires refluxing the mixture to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts like Lipozyme® TL IM in microreactors has been reported to enhance the synthesis process .
化学反応の分析
Types of Reactions: Methyl 2-Phenoxycinnamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-phenoxycinnamic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Hydrolysis: 2-Phenoxycinnamic acid and methanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other cinnamate derivatives and polymers.
Industry: It is used in the formulation of sunscreens and cosmetics due to its UV-absorbing properties.
作用機序
The mechanism of action of Methyl 2-Phenoxycinnamate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.
Anti-inflammatory Activity: It inhibits the activity of enzymes such as cyclooxygenase, reducing the production of inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Methyl 2-Phenoxycinnamate can be compared with other cinnamate derivatives, such as:
Methyl cinnamate: Similar structure but lacks the phenoxy group, resulting in different chemical and biological properties.
Ethyl cinnamate: Similar ester linkage but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
2-Phenoxycinnamic acid: The free acid form of this compound, which exhibits different solubility and reactivity properties.
Uniqueness: this compound’s unique combination of a cinnamoyl group and a phenoxy group through a methyl ester linkage gives it distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
methyl (E)-3-(2-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-18-16(17)12-11-13-7-5-6-10-15(13)19-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ |
InChIキー |
PLNJOZNOBZSKKP-VAWYXSNFSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2 |
正規SMILES |
COC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















